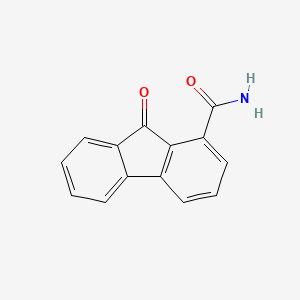
9-Oxo-9H-fluorene-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Oxo-9H-fluorene-1-carboxamide: is a chemical compound that belongs to the class of fluorene derivatives It is characterized by the presence of a carboxamide group attached to the fluorene ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-Oxo-9H-fluorene-1-carboxamide typically involves the reaction of 9-oxo-9H-fluorene with an appropriate amine under specific conditions. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carboxamide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 9-Oxo-9H-fluorene-1-carboxamide can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agent used.
Substitution: It can participate in substitution reactions where the carboxamide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
Chemistry: 9-Oxo-9H-fluorene-1-carboxamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.
Biology: In biological research, this compound has been studied for its potential as an apoptosis inducer. It has shown activity in inducing programmed cell death in certain cancer cell lines, making it a candidate for further investigation in cancer therapy .
Medicine: The compound’s ability to induce apoptosis has implications for its use in developing new anticancer drugs. Its structure-activity relationship has been explored to optimize its efficacy and selectivity towards cancer cells .
Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which 9-Oxo-9H-fluorene-1-carboxamide exerts its effects, particularly in inducing apoptosis, involves the activation of caspases. Caspases are a family of protease enzymes that play essential roles in programmed cell death. The compound interacts with specific molecular targets, leading to the activation of these enzymes and subsequent cell death. This pathway is crucial for its potential application in cancer therapy .
Comparación Con Compuestos Similares
- N-(2-Methylphenyl)-9-oxo-9H-fluorene-1-carboxamide
- N-(2-(1H-pyrazol-1-yl)phenyl)-9-oxo-9H-fluorene-1-carboxamide
Comparison: Compared to similar compounds, 9-Oxo-9H-fluorene-1-carboxamide stands out due to its specific structure-activity relationship. The presence of the carboxamide group and its position on the fluorene ring contribute to its unique biological activity. This compound has shown promising results in inducing apoptosis with sub-micromolar potencies, making it a valuable candidate for further research in medicinal chemistry .
Propiedades
Fórmula molecular |
C14H9NO2 |
|---|---|
Peso molecular |
223.23 g/mol |
Nombre IUPAC |
9-oxofluorene-1-carboxamide |
InChI |
InChI=1S/C14H9NO2/c15-14(17)11-7-3-6-9-8-4-1-2-5-10(8)13(16)12(9)11/h1-7H,(H2,15,17) |
Clave InChI |
SMDKURVJWYOXSR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(C2=O)C(=CC=C3)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


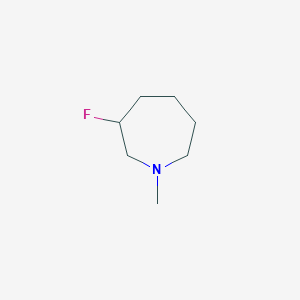




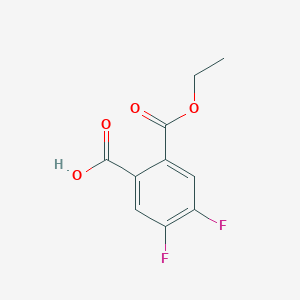

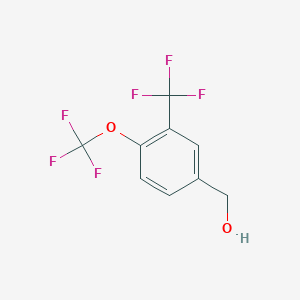
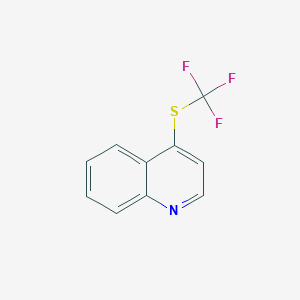

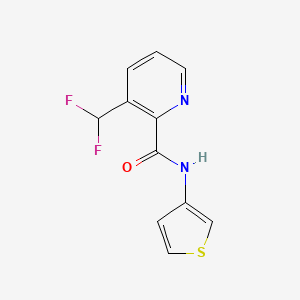
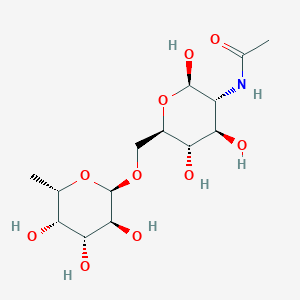
![5-Bromo-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12837704.png)

